![molecular formula C10H16O2SSi B101251 Phenyl Trimethylsilylmethyl Sulfone CAS No. 17872-92-3](/img/structure/B101251.png)
Phenyl Trimethylsilylmethyl Sulfone
Overview
Description
Phenyl Trimethylsilylmethyl Sulfone, also known as (Phenylsulfonylmethyl)trimethylsilane or (Trimethylsilyl)methyl phenyl sulfone, is a chemical compound with the empirical formula C10H16O2SSi . Its molecular weight is 228.38 .
Molecular Structure Analysis
The molecular structure of Phenyl Trimethylsilylmethyl Sulfone consists of a phenyl group attached to a sulfone group, which is further connected to a trimethylsilyl group . The SMILES string representation of this compound is CSi(C)CS(=O)(=O)c1ccccc1
.
Physical And Chemical Properties Analysis
Phenyl Trimethylsilylmethyl Sulfone is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture .
Scientific Research Applications
Synthesis of Aromatic Polysulfones
Phenyl Trimethylsilylmethyl Sulfone can be used in the synthesis of aromatic polysulfones . Aromatic polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are known for their high thermal resistance and strength properties in a wide range of temperatures (–50…+220°C), which classifies them as high-performance polymers .
High-Performance Polymer Production
Phenyl Trimethylsilylmethyl Sulfone is used in the production of high-performance polymers . These polymers are developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation . They are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
Chemical Inertness
Polymers synthesized using Phenyl Trimethylsilylmethyl Sulfone exhibit chemical inertness, hydrolytic stability, and stability against the influence of acidic and alkali media . This is due to the electron-acceptor properties of the sulfur atom in aromatic polysulfones within the sulfonic group .
Proteomics Research
Phenyl Trimethylsilylmethyl Sulfone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental setups in this field .
Organic Chemistry
Phenyl Trimethylsilylmethyl Sulfone plays a role in organic chemistry, particularly in the synthesis of polyarylene sulfones . This involves the reaction of trimethylsilyl ethers of various bisphenols with bis (4-fluorophenyl)sulfones .
Material Science
In the field of material science, Phenyl Trimethylsilylmethyl Sulfone is used in the creation of new types of polymer materials . These materials are developed to comply with the requirements of the modern technical level of production and the results of the latest scientific achievements .
Safety and Hazards
Mechanism of Action
Target of Action
Phenyl Trimethylsilylmethyl Sulfone is a complex chemical compound with the empirical formula C10H16O2SSi The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Biochemical Pathways
Sulfones are known to be involved in various transformations, leading to their description as 'chemical chameleons’ . They have been employed as versatile intermediates for the preparation of various product classes .
Result of Action
The versatility of sulfones in organic synthesis suggests that they may have diverse effects depending on the specific context and conditions of their use .
properties
IUPAC Name |
benzenesulfonylmethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJFEDAGJGOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391113 | |
Record name | Phenyl Trimethylsilylmethyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl Trimethylsilylmethyl Sulfone | |
CAS RN |
17872-92-3 | |
Record name | Phenyl Trimethylsilylmethyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Trimethylsilylmethyl Sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Phenyl Trimethylsilylmethyl Sulfone in organic synthesis?
A1: Phenyl Trimethylsilylmethyl Sulfone serves as a valuable reagent in organic synthesis, specifically in the preparation of vinyl sulfones. The lithio anion of this compound reacts with carbonyl compounds, such as aldehydes and ketones, to yield vinyl sulfones through a modified Peterson olefination procedure [, ]. This reaction provides a versatile route to synthesize various vinyl sulfone derivatives, which are important building blocks in organic synthesis.
Q2: How is Phenyl Trimethylsilylmethyl Sulfone typically prepared?
A2: While several synthetic routes exist, a practical method for large-scale preparation involves two key steps []. First, sodium thiophenolate reacts with (Chloromethyl)trimethylsilane. The resulting sulfide is then oxidized to Phenyl Trimethylsilylmethyl Sulfone using buffered Peracetic Acid. This method offers a relatively straightforward and efficient approach for obtaining the desired compound.
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